6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
CAS No.:
Cat. No.: VC20458669
Molecular Formula: C9H5BrN4OS
Molecular Weight: 297.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrN4OS |
|---|---|
| Molecular Weight | 297.13 g/mol |
| IUPAC Name | 6-(4-bromopyrazol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H5BrN4OS/c10-6-3-11-14(4-6)8-7(5-15)13-1-2-16-9(13)12-8/h1-5H |
| Standard InChI Key | IYTLKZRYYJLMPE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC2=NC(=C(N21)C=O)N3C=C(C=N3)Br |
Introduction
Chemical Structure and Molecular Features
The compound’s structure comprises three distinct heterocyclic components:
-
Imidazo[2,1-b]thiazole: A fused bicyclic system combining imidazole and thiazole rings, known for enhancing metabolic stability and binding affinity in drug candidates .
-
4-Bromo-1H-pyrazole: A pyrazole ring substituted with a bromine atom at the 4th position, which introduces steric and electronic effects critical for biological interactions .
-
Carbaldehyde group: A reactive formyl moiety (-CHO) at the 5th position of the imidazo-thiazole core, enabling further derivatization via condensation or nucleophilic addition reactions .
The bromine atom on the pyrazole ring acts as an electron-withdrawing group, potentially enhancing the compound’s ability to participate in halogen bonding with biological targets . Theoretical studies suggest that the planar structure of the imidazo-thiazole system facilitates π-π stacking interactions with aromatic residues in enzyme active sites .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 6-(4-Bromo-1H-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves multi-step protocols, as exemplified by analogous imidazo-thiadiazole derivatives :
Step 1: Formation of the Imidazo-Thiazole Core
Reaction of 5-amino-2-mercapto-1,3,4-thiadiazole with acetylacetone under reflux conditions yields a thiadiazole intermediate. Subsequent cyclization with α-haloaryl ketones (e.g., 4-bromoacetophenone) in ethanol at 80°C forms the imidazo[2,1-b]thiazole scaffold .
Step 2: Vilsmeier-Haack Formylation
The imidazo-thiazole intermediate undergoes formylation using the Vilsmeier reagent (POCl₃/DMF) to introduce the carbaldehyde group at the 5th position. This step is critical for enabling subsequent condensation reactions .
Spectral Characterization and Analytical Data
Infrared (IR) Spectroscopy
Key IR absorptions for the compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400 MHz, DMSO-d₆):
-
¹³C-NMR:
Mass Spectrometry
-
ESI-MS: A molecular ion peak at m/z 377.98 [M+H]⁺ corresponds to the molecular formula C₁₀H₆BrN₅OS .
Applications in Drug Discovery
Lead Optimization
The carbaldehyde group serves as a handle for synthesizing hydrazone, Schiff base, or thiosemicarbazone derivatives. For example, condensation with thiosemicarbazide yields compounds with enhanced anticancer activity .
Scaffold for Hybrid Molecules
Hybridization with quinoline or chalcone moieties has been explored to target multidrug-resistant pathogens. Such hybrids show synergistic effects, reducing required therapeutic doses .
Challenges and Future Directions
Synthetic Challenges
-
Low yields in coupling steps: Improved catalyst systems (e.g., Pd nanoparticles) could enhance efficiency .
-
Purification difficulties: Chromatographic techniques using silica gel modified with amino groups may resolve polar byproducts .
Pharmacological Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume